1H-Tetrazole,1-(1-methylethyl)-(9CI)
Description
Significance of Tetrazole Scaffolds in Modern Chemistry
The broader family of tetrazoles holds a prominent position in contemporary chemical science due to their unique properties and wide-ranging applications. numberanalytics.comnih.govlifechemicals.com
The journey of tetrazoles began in 1885 when Swedish chemist J.A. Bladin first synthesized a tetrazole derivative at the University of Uppsala. hilarispublisher.comresearchgate.net Initially, the study of these compounds was relatively slow, with only about 300 derivatives reported by 1950. nih.gov However, the post-1950s era witnessed a surge in research as the diverse applications of tetrazoles in fields like agriculture, biochemistry, medicine, and materials science became increasingly apparent. nih.gov
Nitrogen-rich heterocycles, including tetrazoles, are crucial components in the development of advanced materials. msesupplies.comresearchgate.net Their high nitrogen content contributes to a high heat of formation and the generation of environmentally benign dinitrogen gas upon decomposition, making them valuable as energetic materials for propellants and explosives. msesupplies.comresearchgate.netacs.org The stability of the tetrazole ring, coupled with its ability to coordinate with metal ions, has also led to its use in creating functional metal-organic frameworks for applications such as gas storage. lifechemicals.com Synthetic polymers incorporating tetrazole fragments are being explored as highly prospective materials, for instance, in capturing carbon dioxide with high efficacy and selectivity. lifechemicals.com
Academic Importance of 1-Substituted Tetrazoles in Organic Synthesis
Within the tetrazole family, 1-substituted derivatives like 1H-Tetrazole, 1-(1-methylethyl)-(9CI) are of particular academic interest due to their synthetic utility and unique characteristics. nih.gov The development of efficient and environmentally friendly methods for the synthesis of 1-substituted tetrazoles is an active area of research. nih.govcore.ac.uk
The tetrazole ring is an aromatic system with 6 π-electrons. wikipedia.org The parent tetrazole can exist in different isomeric forms, with the 1H- and 2H-isomers being tautomers. wikipedia.org The high nitrogen content creates a unique electronic environment, influencing the compound's acidity, stability, and reactivity. numberanalytics.com The delocalization energy in the tetrazole ring is significant, contributing to its stability. wikipedia.org The introduction of a substituent at the N1 position, as in 1H-Tetrazole, 1-(1-methylethyl)-(9CI), fixes the tautomeric form and modifies the electronic properties of the ring.
One of the most significant roles of the tetrazole moiety in medicinal chemistry is its function as a bioisostere for the carboxylic acid group. hilarispublisher.comnumberanalytics.comnih.govlifechemicals.comdrughunter.comtandfonline.com This means that a tetrazole can often replace a carboxylic acid in a drug molecule without significantly altering its biological activity, while potentially improving other properties. hilarispublisher.comtandfonline.com The pKa of 5-substituted 1H-tetrazoles (around 4.5-4.9) is comparable to that of carboxylic acids (around 4.2-4.5), allowing for similar acidic behavior at physiological pH. drughunter.comcambridgemedchemconsulting.com This isosteric replacement can lead to enhanced metabolic stability, increased lipophilicity, and improved bioavailability of drugs. hilarispublisher.comtandfonline.com For instance, the replacement of a carboxylic acid with a tetrazole in the development of the antihypertensive drug Losartan resulted in a tenfold increase in potency. drughunter.com Furthermore, 1,5-disubstituted tetrazoles can act as effective bioisosteres for cis-amide bonds in peptidomimetics. acs.org
Table 1: Physicochemical Properties of Tetrazole vs. Carboxylic Acid
| Property | 1H-Tetrazole | Carboxylic Acid |
|---|---|---|
| pKa | ~4.5-4.9 drughunter.com | ~4.2-4.5 drughunter.com |
| Geometry | Planar openaccessjournals.com | Planar openaccessjournals.com |
| Hydrogen Bonding | Can act as both H-bond donor and acceptor | Can act as both H-bond donor and acceptor |
| Metabolic Stability | Generally high tandfonline.com | Susceptible to various metabolic transformations tandfonline.com |
Table 2: Mentioned Compounds
| Compound Name |
|---|
| 1H-Tetrazole, 1-(1-methylethyl)-(9CI) |
| 1H-Tetrazole |
| 2H-Tetrazole |
| 5H-Tetrazole |
| Losartan |
| Candesartan |
| Azilsartan |
| Cefotiam |
| Triaminotrinitrobenzene (TATB) |
| 1H-tetrazole, 5-methyl- |
| 2-tert-butyltetrazoles |
| 1-tert-butyltetrazoles |
| 5-substituted 1H-tetrazoles |
| 1,5-disubstituted tetrazoles |
| cis-amide |
| carboxylic acid |
| dicyanophenylhydrazine |
| aminoguanidine |
| 5-aminotetrazole |
| 2-Aryl-2H-tetrazoles |
| trimethylsilyldiazomethane |
| 5-(benzylthio)-1H-tetrazole (BTT) |
| nitrilimines |
| dimethyl thiazolyl diphenyl tetrazolium bromide (MTT) |
| VT-1161 |
| VT-1129 |
| azidotetrazolate salts |
| 2-cyanophoric-5-phenyltetrazole |
| 1,5-diaryl-substituted-1,2,3,4-tetrazoles |
| 2-phenylindole |
| (tetrazol-5-yl)methylindole derivatives |
| 2-methyl-3-{4-[2-(1H-tetrazol-5-yl-ethylamino]phenyl}-3H-quinazolin-4-one |
| 5-thio-substituted tetrazole derivatives |
| 1-(2,4-dihydroxythiobenzoyl)imidazoles |
| 1-(2,4-dihydroxythiobenzoyl)imidazolines |
| 1-(2,4-dihydroxythiobenzoyl)tetrazoles |
| D-ring-substituted steroidal tetrazoles |
| spirothieno[2,3-d]pyrimidine |
| imidazolidine |
| substituted pyrimidinyl |
| substituted thiazolidine (B150603) thieno[2,3-d]prymidine derivatives |
| azatidinone |
| 1H-protected tetrazole aldehydes |
| oxo-tetrazole |
| 5-oxo-1,2,4-oxadiazole |
| 5-oxo-1,2,4-thiadiazole |
| 2-thioxo-1,3,4-oxadiazole |
| 1,2,4-triazole |
| imidazole |
| trifluoromethyl ketones |
| sulfonamide derivatives |
| 2,6-difluorophenol |
| 1-hydroxypyrazole |
| acyl glucuronides |
| cefamandole |
| ceftezole |
| tedizolid |
| letrozole |
| encequidar |
| oteseconazole |
| quilseconazole |
| irbesartan |
| valsartan |
| tomelukast |
| N,N′-phenyltetrazole podands |
| 1,5-bis[2-aminophenyl(thio)]-3-phenylazapentane |
| 1,5-bis[2-(1H-tetrazol-1-yl)phenyl(thio)]-3-phenylazapentane |
| 1-N-monosusbtituted tetrazoles |
| 1-substituted-1H-tetrazoles |
| 1,5-diaryl-substituted tetrazoles |
| N-substituted 2-isocyanoacetamides |
Properties
IUPAC Name |
1-propan-2-yltetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4/c1-4(2)8-3-5-6-7-8/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWDTTSNSJEVDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NN=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Computational Characterization of 1h Tetrazole, 1 1 Methylethyl 9ci and Analogues
Theoretical Chemistry and Electronic Structure Analysis
Theoretical chemistry provides a powerful lens through which to understand the intrinsic properties of molecules. For 1H-Tetrazole, 1-(1-methylethyl)-(9CI) and its analogues, computational methods offer deep insights into their electronic structure, reactivity, and the underlying mechanisms of their chemical transformations.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties. For tetrazole derivatives, DFT calculations have been instrumental in elucidating their electronic structures, stability, and spectroscopic properties.
For analogous 5-aryloxy-(1H)-tetrazoles, DFT calculations have shown that the N1–H tautomer is more stable than the N2–H form in both the gas phase and the solid state. growingscience.com This preference is a key feature of the electronic structure of 1H-tetrazoles. The calculated geometric parameters, such as bond lengths and angles, for these analogues show good agreement with experimental X-ray diffraction data. growingscience.com
The calculated vibrational frequencies from DFT are also in good agreement with experimental FT-IR and Raman spectra for related tetrazole compounds, further validating the accuracy of the theoretical models. nih.gov
Table 1: Representative Calculated Properties for Tetrazole Analogues from DFT Studies (Note: This table is illustrative and based on data for analogous compounds, not specifically 1-(1-methylethyl)-1H-tetrazole)
| Property | Calculated Value (Example Analogue) | Method | Reference |
| Tautomer Stability (N1-H vs N2-H) | N1-H more stable | B3LYP/6-311G(d,p) | growingscience.com |
| N1-H Bond Length | 1.015 Å | B3LYP/6-311G(d,p) | growingscience.com |
| C=N Bond Lengths (ring) | ~1.30 - 1.35 Å | B3LYP/6-311++G(d,p) | kab.ac.ug |
| N-N Bond Lengths (ring) | ~1.32 - 1.37 Å | B3LYP/6-311++G(d,p) | kab.ac.ug |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). fiveable.mewikipedia.org The energies and spatial distributions of these orbitals are critical in understanding a molecule's ability to act as an electron donor (nucleophile) or acceptor (electrophile). libretexts.org
For tetrazole derivatives, FMO analysis performed through DFT calculations provides insights into their chemical reactivity. kab.ac.ug The HOMO is typically distributed over the π-system of the tetrazole ring, indicating that this is the region from which electrons are most readily donated in a chemical reaction. Conversely, the LUMO is also associated with the π-antibonding orbitals of the ring, representing the most likely site for accepting electrons.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more readily polarizable and reactive. researchgate.net
In the case of 1-(1-methylethyl)-1H-tetrazole, the isopropyl group, being an electron-donating group, is expected to slightly raise the energy of the HOMO compared to the unsubstituted 1H-tetrazole, potentially making it a better electron donor.
Table 2: Illustrative Frontier Molecular Orbital Data for a Tetrazole Analogue (Note: This table is illustrative and based on general findings for tetrazole derivatives, not specifically 1-(1-methylethyl)-1H-tetrazole)
| Molecular Orbital | Energy (eV) - Example | General Characteristics |
| HOMO | -7.0 to -8.0 | π-orbital character, localized on the tetrazole ring |
| LUMO | -0.5 to -1.5 | π*-orbital character, localized on the tetrazole ring |
| HOMO-LUMO Gap | 5.5 to 7.5 | Indicates high kinetic stability |
Quantum Chemical Topology Studies on Reaction Mechanisms
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the electron density of a chemical system to define chemical bonds and molecular structure. wikipedia.orgamercrystalassn.org This approach allows for a detailed investigation of reaction mechanisms by tracking the changes in the topology of the electron density along a reaction pathway. researchgate.net
While specific QTAIM studies on the reaction mechanisms of 1-(1-methylethyl)-1H-tetrazole are not available, studies on other heterocyclic systems demonstrate the utility of this approach. QTAIM can identify bond critical points (BCPs), which are indicative of chemical bonds, and analyze their properties (e.g., electron density and its Laplacian) to characterize the nature of the bonding interactions. researchgate.net
For reactions involving tetrazoles, such as cycloadditions, QTAIM can be used to determine whether the reaction proceeds through a concerted or stepwise mechanism by analyzing the evolution of BCPs. researchgate.net This provides a more nuanced understanding of the transition state and the electronic rearrangements that occur during the reaction.
Structural Biology and 3D Conformations of Tetrazole Derivatives
The three-dimensional arrangement of atoms in a molecule and the interactions between molecules in the solid state are fundamental to understanding their physical and biological properties. For tetrazole derivatives, their structural characteristics play a crucial role in their applications in medicinal chemistry and materials science.
Crystallographic Studies and Solid-State Conformations
X-ray crystallography is the definitive method for determining the three-dimensional structure of molecules in the solid state. wikipedia.org Although a specific crystal structure for 1-(1-methylethyl)-1H-tetrazole is not found in the Cambridge Structural Database (CSD), studies on a vast number of other tetrazole derivatives provide a clear picture of their general structural features. wikipedia.orgre3data.org
Tetrazole rings are typically planar, a consequence of their aromatic character. researchgate.net The substituents on the ring can adopt various conformations relative to the plane of the ring. In the case of 1-(1-methylethyl)-1H-tetrazole, the isopropyl group would be expected to have some rotational freedom around the N-C bond.
Studies on analogous 1-alkyl-1H-tetrazoles and other substituted tetrazoles reveal that the packing of these molecules in the crystal lattice is governed by a combination of weak intermolecular interactions. bohrium.com
Hydrogen Bonding Networks and Supramolecular Assemblies
Hydrogen bonding is a critical intermolecular force that directs the self-assembly of molecules in the solid state, forming well-defined supramolecular structures. mdpi.comnih.govnih.gov In the context of 1H-tetrazoles, the N-H proton of the tetrazole ring is a potent hydrogen bond donor, while the nitrogen atoms of the ring can act as hydrogen bond acceptors. researchgate.netnih.gov
In the crystal structures of many 1H-tetrazole derivatives, intermolecular N-H···N hydrogen bonds are a common and dominant feature, leading to the formation of chains, dimers, or more complex networks. growingscience.comresearchgate.net For example, in the crystal structures of 5-aryloxy-(1H)-tetrazoles, an intermolecular hydrogen bond is observed between the N1-H and the N4 atom of an adjacent molecule. growingscience.com
The formation of these hydrogen-bonded assemblies significantly influences the physical properties of the material, such as its melting point and solubility. The specific geometry and strength of these hydrogen bonds can be analyzed in detail from crystallographic data.
While a specific crystal structure for 1-(1-methylethyl)-1H-tetrazole is not available to definitively describe its hydrogen bonding network, it is highly probable that it would also exhibit N-H···N intermolecular hydrogen bonds, leading to the formation of supramolecular assemblies in the solid state. The presence of the bulky isopropyl group might, however, influence the specific packing arrangement and the geometry of the hydrogen bonds compared to less sterically hindered analogues.
Ligand Chemistry and Coordination Complexes of 1h Tetrazole, 1 1 Methylethyl 9ci
Tetrazoles as Versatile Ligands in Coordination Chemistry
Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms. Their coordination chemistry is rich and varied, owing to the presence of multiple potential donor nitrogen atoms. This allows them to act as versatile building blocks in the construction of coordination polymers and metal-organic frameworks (MOFs). arkat-usa.orgrsc.org The properties of the resulting metal complexes can be fine-tuned by modifying the substituent at the N1 or C5 position of the tetrazole ring. rsc.orgnih.gov This adaptability makes tetrazole derivatives, including 1-isopropyl-1H-tetrazole, valuable components in the design of functional materials. nih.gov
Monodentate and Polydentate Binding Modes
The way a ligand binds to a central metal ion is described by its denticity, which refers to the number of donor atoms that can coordinate to the metal. byjus.com
Monodentate Ligands: These ligands bind to a metal ion through a single donor atom. uomustansiriyah.edu.iqlibretexts.orglibretexts.org In the case of N1-substituted tetrazoles like 1-isopropyl-1H-tetrazole, coordination typically occurs in a monodentate fashion through the N4 atom of the tetrazole ring. arkat-usa.orgacs.org
Polydentate Ligands: These ligands possess multiple donor atoms and can form several bonds with a central metal ion. libretexts.orgbrainly.com While 1-isopropyl-1H-tetrazole itself is a monodentate ligand, other tetrazole-based ligands can be designed to be polydentate. For instance, linking two tetrazole rings with a flexible or rigid spacer creates a bidentate ligand capable of bridging two metal centers. rsc.org This multi-point attachment often leads to the formation of more stable complexes, a phenomenon known as the chelate effect. libretexts.orgbrainly.com
The denticity of tetrazole ligands plays a crucial role in determining the dimensionality and topology of the resulting coordination architecture.
Formation of Metal-Tetrazole Frameworks
The ability of tetrazole ligands to bridge metal centers is fundamental to the construction of Metal-Tetrazole Frameworks (MTFs). These frameworks are a subclass of metal-organic frameworks (MOFs) where tetrazolate ligands connect metal ions or clusters to form one-, two-, or three-dimensional networks. arkat-usa.orgrsc.org The structure of these frameworks can be influenced by several factors, including the nature of the metal ion, the substituents on the tetrazole ring, the reaction conditions, and the presence of co-ligands or specific counter-anions. nih.govrsc.org
For example, the use of bidentate bis(tetrazole) ligands can lead to the formation of 1D coordination polymers, often described as chains. rsc.org More complex, multi-dimensional structures can be achieved with ligands bearing multiple tetrazole units or by employing tetrazoles with additional functional groups capable of coordination. nih.govosti.gov The resulting frameworks can exhibit interesting properties such as porosity, which is relevant for applications in gas storage and separation. rsc.org
Specific Complexation Studies Involving 1-Isopropyl-1H-Tetrazole
1-isopropyl-1H-tetrazole has been a ligand of particular interest in the study of iron(II) coordination complexes, primarily due to its ability to induce spin-crossover behavior.
Investigation of Spin-Crossover Phenomena in Fe(II) Complexes
Spin-crossover (SCO) is a phenomenon observed in some transition metal complexes where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by an external stimulus such as temperature, pressure, or light. rsc.orgyoutube.com This transition is accompanied by changes in magnetic properties, color, and molecular structure, making SCO materials promising for applications in molecular switches, sensors, and data storage devices. rsc.org
Iron(II) complexes with a d⁶ electron configuration are particularly prone to exhibiting SCO. Homoleptic hexa-coordinated Fe(II) complexes, where the iron center is surrounded by six identical N1-substituted tetrazole ligands, often display spin-switchable behavior. rsc.org The ligand field strength provided by the six coordinating tetrazole nitrogen atoms is close to the crossover point, allowing for the transition between the diamagnetic LS (S=0) state and the paramagnetic HS (S=2) state. rsc.org
A mononuclear complex, [Fe(i-ptz)₄(SCN)₂] (where i-ptz = 1-isopropyl-1H-tetrazole), has been synthesized and studied. acs.orgnih.gov However, this particular heteroleptic complex, which includes two thiocyanate (B1210189) ions in the coordination sphere, remains in a stable high-spin state across all tested temperatures. acs.orgnih.gov This highlights the sensitivity of the SCO phenomenon to the complete coordination environment of the metal ion, not just the primary ligand. rsc.org The spin state and the transition temperature (T₁/₂) are influenced by subtle factors including the steric bulk of the N1-substituent on the tetrazole ligand and the nature of the counter-anion present in the crystal lattice. rsc.orgresearchgate.net
Research has shown that systematic variation of the N1-alkyl substituent on the tetrazole ring allows for fine-tuning of the SCO properties. rsc.org For instance, studies on a series of Fe(1,n-bis(tetrazol-1-yl)alkane-N4,N4')₃₂ coordination polymers demonstrated that varying the length of the alkane spacer between the two tetrazole units affects the spin-transition behavior. researchgate.net Similarly, investigations into Fe(II) complexes with ω-(1H-tetrazol-1-yl) carboxylic acids revealed that the chain length of the carboxylic acid substituent and the choice of counter-anion significantly impact the completeness and cooperativity of the spin transition. rsc.org
The table below summarizes key parameters for selected Fe(II) spin-crossover complexes with tetrazole-based ligands, illustrating the influence of the ligand structure on the spin transition temperature.
| Complex | T₁/₂ (K) | Spin Transition Characteristics |
| Fe(1,4-bis(tetrazol-1-yl)butane)₃₂ | ~125 K | Gradual |
| Fe(1-ethyltetrazole)₆₂ | ~105 K | Abrupt |
| Fe(ppditz)₃₂ | 187 K | Abrupt and complete with hysteresis |
| Fe(ppditz)₃₂ | 170 K | Abrupt and complete with hysteresis |
Data compiled from various sources for illustrative purposes. rsc.orgresearchgate.net
These studies underscore the versatility of 1-substituted tetrazoles, including 1-isopropyl-1H-tetrazole, as ligands for creating functional molecular materials with tunable magnetic properties. The precise control over the ligand architecture allows for a systematic approach to designing advanced SCO materials.
Advanced Applications and Emerging Research Directions for 1h Tetrazole, 1 1 Methylethyl 9ci Derivatives
Medicinal Chemistry and Drug Design
A primary application of the tetrazole ring in medicinal chemistry is its role as a non-classical bioisostere for the carboxylic acid group. rug.nllongdom.orgnih.gov Bioisosteric replacement is a key strategy in drug design used to modify a lead compound to improve its potency, selectivity, metabolic stability, and pharmacokinetic properties. drughunter.comcambridgemedchemconsulting.com
The 5-substituted-1H-tetrazole moiety is frequently employed to replace a carboxylic acid function due to several key similarities. nih.govscilit.com Both groups have comparable pKa values (typically around 4.5), are planar, and possess delocalized π-electron systems. nih.govcambridgemedchemconsulting.com This allows the tetrazole to mimic the hydrogen bonding and electrostatic interactions of a carboxylate group within a biological target, such as a receptor or enzyme active site. cambridgemedchemconsulting.comnih.gov An advantage of this replacement is that tetrazoles are generally more resistant to metabolic degradation than carboxylic acids, which can be susceptible to pathways like acyl glucuronidation. cambridgemedchemconsulting.com This metabolic stability can lead to an increased duration of action for the drug. rug.nl The replacement of a carboxylic acid with a tetrazole ring has been shown to increase potency and improve oral bioavailability in certain drug candidates, such as in the development of the antihypertensive drug Losartan. drughunter.comnih.gov
| Property | Carboxylic Acid (-COOH) | 1H-Tetrazole (-CN4H) | Significance in Drug Design |
| Acidity (pKa) | ~4.5 | ~4.5 | Similar acidity ensures comparable ionization state at physiological pH, allowing for similar ionic interactions with biological targets. nih.govcambridgemedchemconsulting.com |
| Geometry | Planar | Planar | The planar nature of both groups occupies a similar spatial arrangement in a receptor binding pocket. longdom.orgcambridgemedchemconsulting.com |
| Hydrogen Bonding | Acts as H-bond donor and acceptor | Acts as H-bond donor and acceptor | Capable of forming similar critical hydrogen bond interactions with target proteins. cambridgemedchemconsulting.com |
| Metabolic Stability | Can undergo metabolic transformations (e.g., acyl glucuronidation) | Generally resistant to metabolic degradation | Increased metabolic stability can improve the pharmacokinetic profile and prolong the drug's half-life. nih.govrug.nlcambridgemedchemconsulting.com |
| Lipophilicity | Generally lower | Generally higher | Can improve membrane permeability and oral bioavailability. nih.gov |
The tetrazole scaffold is a component of various therapeutic agents, and research continues to uncover new applications. nih.govnih.gov The introduction of different substituents onto the tetrazole ring is a common strategy to develop novel compounds with diverse pharmacological activities. researchgate.net
Tetrazole derivatives have emerged as a promising class of compounds in the search for new anticancer and antimicrobial agents. nih.govlongdom.org The hybridization of the tetrazole moiety with other anticancer pharmacophores is an active area of research aimed at developing novel candidates with high efficacy against both drug-susceptible and drug-resistant cancers. nih.govcncb.ac.cn The anticancer mechanisms of tetrazole-based agents can include the inhibition of tubulin, downregulation of Ki-67, and induction of cell cycle arrest. researchgate.net Various isomeric forms of tetrazole have been successfully used in the design of promising anticancer drugs. nih.gov
In the realm of antimicrobial research, tetrazole derivatives have demonstrated significant potential. nih.gov The introduction of a tetrazole group into other molecules has been shown to increase antimicrobial properties. nih.gov For instance, certain 1,5-disubstituted tetrazole-imides have shown promising activity against both standard and clinical Gram-positive and Gram-negative bacterial strains, with minimum inhibitory concentration (MIC) values in some cases being higher than the reference antibiotic Ciprofloxacin. nih.gov Several tetrazole derivatives have been synthesized and screened for their activity against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. longdom.orgnih.gov Some of these compounds have exhibited a significant synergistic antibacterial effect when used in combination with existing antibiotics like trimethoprim. longdom.orgnih.govresearchgate.net
The most well-known application of tetrazole derivatives in medicine is in the treatment of hypertension. nih.gov Several blockbuster drugs, known as angiotensin II receptor blockers (ARBs) or "sartans," feature a 5-substituted-1H-tetrazole ring, which acts as a bioisostere of a carboxylic acid to interact with the AT₁ receptor. longdom.orgnih.gov This class of drugs includes Losartan, Valsartan, and Candesartan, all of which are critical for managing high blood pressure. longdom.orgsigmaaldrich.com The tetrazole group is essential for the potent antagonist activity at the AT₁ receptor, and research into novel nonpeptide angiotensin AT₁ receptor antagonists containing this moiety continues. nih.gov
The anti-inflammatory potential of tetrazole derivatives is also an area of active investigation. nih.gov Researchers have synthesized various tetrazole-containing compounds and evaluated them for anti-inflammatory activity using methods such as the carrageenan-induced paw edema model in rats. nih.govnih.gov In a research program targeting novel anti-inflammatory agents, the compound 5-isopropyl-N-(1H-1,2,3,4-tetrazol-5-yl)thiobenzo-2-oxazole acetamide (B32628) was specifically synthesized, highlighting the exploration of isopropyl-substituted tetrazoles in this therapeutic area. mdpi.com Studies have shown that hybrid molecules linking tetrazole and benzimidazole (B57391) moieties can exhibit anti-inflammatory activities comparable to the standard drug diclofenac, but with potentially less gastric ulceration. nih.gov
| Therapeutic Area | General Finding for Tetrazole Derivatives | Specific Example/Compound Class | Citations |
| Anticancer | Derivatives can induce cell cycle arrest and inhibit tubulin. | Hybridization of tetrazole with other anticancer pharmacophores is a promising strategy. | nih.govcncb.ac.cnresearchgate.net |
| Antimicrobial | Show activity against Gram-positive and Gram-negative bacteria; can act synergistically with other antibiotics. | Imide-tetrazole hybrid structures; 5-thio-substituted tetrazoles. | nih.govnih.govnih.gov |
| Antihypertensive | Act as angiotensin II receptor antagonists by mimicking a carboxylic acid at the AT₁ receptor. | Biphenyl-tetrazole structures (e.g., Losartan, Valsartan). | nih.govlongdom.orgnih.gov |
| Anti-inflammatory | Inhibit inflammation in preclinical models, sometimes with reduced side effects compared to standards. | Tetrazolobenzimidazoles; 5-isopropyl-N-(1H-1,2,3,4-tetrazol-5-yl)thiobenzo-2-oxazole acetamide. | nih.govmdpi.com |
Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective therapeutic agents. nih.gov For tetrazole derivatives, SAR studies focus on how different substituents on both the tetrazole ring and the associated molecular scaffold influence biological activity. researchgate.net For example, in a series of 1,3-thiazoles, the specific substitution pattern on an attached phenyl ring was found to be critical for acetylcholinesterase inhibition. academie-sciences.fr
Computational methods, particularly molecular docking, are invaluable tools for analyzing the binding modes of tetrazole-containing compounds with their biological targets. researchgate.netdntb.gov.ua These studies help to visualize and understand the key intermolecular interactions, such as hydrogen bonds and stacking interactions, that are responsible for the compound's activity. academie-sciences.fr For instance, docking studies of tetrazole derivatives into the active site of cyclooxygenase-2 (COX-2) have been used to explain their anti-inflammatory activity. dntb.gov.ua Similarly, the binding modes of tetrazole derivatives with targets like the colchicine (B1669291) binding site of tubulin have been investigated to understand their antiproliferative effects. mdpi.com Such analyses provide critical insights that guide the optimization of lead compounds, including those containing the 1-(1-methylethyl)tetrazole moiety, to enhance their therapeutic potential. nih.gov
Exploration of Novel Therapeutic Agents
Materials Science Applications
Beyond their extensive use in medicine, tetrazole derivatives possess unique properties that make them valuable in materials science. nih.govlifechemicals.com The high nitrogen content and high heat of formation of the tetrazole ring make these compounds a class of high-energy materials. nih.gov Consequently, they have been investigated for applications as gas generators in automotive airbags and as potential components in environmentally benign explosives and rocket propellants. nih.gov
Furthermore, the nitrogen atoms of the tetrazole ring are excellent coordinating ligands for metal ions. lifechemicals.com This property has led to the development of numerous tetrazole-based ligands for constructing functional metal-organic frameworks (MOFs). lifechemicals.com These MOFs can have applications in areas such as gas storage, where microporous organic polymers containing tetrazole fragments have been shown to capture CO₂ with high efficacy and selectivity. lifechemicals.com The specific properties of materials derived from 1H-Tetrazole, 1-(1-methylethyl)-(9CI) would be influenced by the steric and electronic nature of the isopropyl group in the context of the larger polymer or coordination complex.
High-Energy Materials and Propellants
The high nitrogen content and significant positive enthalpy of formation of the tetrazole ring are key attributes that make its derivatives prime candidates for high-energy materials (HEMs). mdpi.comnih.gov Upon decomposition, these compounds release a large amount of energy and produce environmentally benign dinitrogen (N₂) gas, making them a focal point of research for next-generation explosives, propellants, and pyrotechnics. mdpi.comnih.govnih.gov
The performance of these materials is often superior to traditional explosives like TNT. Studies on pyrazole-tetrazole hybrids have yielded energetic salts with detonation velocities and pressures comparable to RDX, a widely used military explosive. documentsdelivered.com The development of cocrystals is another strategy being explored to improve the thermal stability and reduce the impact sensitivity of tetrazole-based explosives, with one study showing a 59°C increase in decomposition temperature and a four-fold reduction in impact sensitivity for a cocrystal of 5-(nitrimino)-1H-tetrazole. nih.gov These approaches highlight the versatility of the tetrazole core in designing advanced energetic materials. nih.govresearchgate.net
Table 1: Comparative Performance of Selected Tetrazole-Based Energetic Materials
| Compound/Salt | Decomposition Temp. (°C) | Detonation Velocity (Vdet) (m s⁻¹) | Key Feature | Reference |
| Ammonium 1-hydroxy-5-methyltetrazolate | 229 | 7982 | Cost-effective, insensitive explosive candidate. | researchgate.net |
| Hydrazinium 1-hydroxy-5-methyltetrazolate | 224 | 8109 | High performance, insensitive to friction and impact. | researchgate.net |
| Guanidinium 1-hydroxy-5-methyltetrazolate | 256 | 7090 | High thermal stability but lower detonation velocity. | researchgate.net |
| H₃NANP-5T Hydroxylammonium Salt | Not Specified | 9414 | Outstanding detonation properties, comparable to RDX. | documentsdelivered.com |
| 5-(nitrimino)-1H-tetrazole: pyrazine-N,N′-dioxide cocrystal | +59 vs. parent | Not Specified | Substantially improved thermal stability and reduced impact sensitivity. | nih.gov |
Organic Semiconductors and Sensors
The application of tetrazole derivatives in organic electronics is an emerging field of research. The planar, electron-rich nature of the tetrazole ring suggests potential for use in organic semiconductors, which form the basis of devices like organic field-effect transistors (OFETs) and sensors. mdpi.com The development of patterned organic semiconductor single crystal (OSSC) arrays is crucial for creating integrated circuits for applications such as flexible displays and smart devices. mdpi.com
While direct applications of 1H-Tetrazole, 1-(1-methylethyl)-(9CI) in this area are not yet well-documented, the fundamental electronic properties of tetrazoles are being explored. Theoretical studies, such as those conducted for corrosion inhibition, involve calculating molecular orbital energies like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comnih.gov These parameters are critical in determining a material's potential as a semiconductor. The ability to tune these electronic properties by changing substituents on the tetrazole ring opens a pathway for designing molecules with specific electronic characteristics suitable for semiconductor or sensor applications. Future research may focus on synthesizing and characterizing the electronic properties of 1-isopropyl-1H-tetrazole and its derivatives to evaluate their suitability for these advanced electronic applications.
Corrosion Inhibition
Tetrazole derivatives have been identified as effective corrosion inhibitors for various metals, including copper and mild steel. mdpi.com They function by adsorbing onto the metal surface and forming a protective layer that mitigates the corrosive process. mdpi.com This method is often more cost-effective and convenient than other corrosion protection techniques. mdpi.com
Theoretical studies using Density Functional Theory (DFT) have provided insight into the inhibition mechanism. mdpi.com These studies show that tetrazole molecules with electron-donating groups form stronger bonds with the metal surface, leading to better inhibition. mdpi.com The 1-(1-methylethyl) group is an electron-donating alkyl group, suggesting that its presence on the tetrazole ring would be beneficial for corrosion inhibition. The calculations indicate that parameters such as adsorption energy, the energy gap between HOMO and LUMO, and the fraction of electrons transferred from the inhibitor to the metal surface are key indicators of inhibition efficiency. mdpi.com For copper surfaces, which are prone to corrosion due to empty orbitals, compounds that can donate electrons are particularly effective inhibitors. mdpi.com Research indicates that the orientation of the molecule on the surface and the specific isomeric form (1H vs. 2H tautomer) also play significant roles in the effectiveness of the inhibition. mdpi.com
Agricultural and Agrochemical Applications
The biological activity of tetrazole derivatives extends to the agricultural sector, where they have found use as plant growth regulators, herbicides, and fungicides. mdpi.comresearchgate.net The tetrazole moiety is a versatile scaffold that can be modified to target various biological processes in plants and pathogens.
Phytocidal Activity of 1-Substituted Tetrazoles
Tetrazole derivatives have been specifically noted for their herbicidal activity. mdpi.com While detailed studies on the phytocidal effects of 1-(1-methylethyl)-1H-tetrazole are not broadly available, the general class of 1-substituted tetrazoles is recognized for this application. The mode of action for azole-based agrochemicals, such as the related triazoles, often involves the inhibition of specific biosynthetic pathways in the target weeds. For example, some triazoles inhibit the biosynthesis of gibberellins, which are essential plant hormones, thereby acting as plant growth retardants. Similar mechanisms could be at play for herbicidal tetrazoles. Research into other heterocyclic compounds, like pyrazoles, has shown that the nature of the substituent at the 1-position plays a critical role in determining the level of herbicidal activity. This underscores the importance of continued research into how different substituents, such as the isopropyl group, on the tetrazole ring influence phytotoxicity and selectivity.
Future Research Directions and Challenges
The versatility of the tetrazole ring ensures its continued relevance in materials science, medicine, and agriculture. nih.gov Future research will likely focus on overcoming existing challenges, particularly in synthesis, and on expanding the scope of applications for compounds like 1H-Tetrazole, 1-(1-methylethyl)-(9CI).
A significant challenge lies in the fine-tuning of properties for specific applications. For high-energy materials, the goal is to maximize energy output while ensuring high thermal stability and insensitivity to accidental detonation. documentsdelivered.comnih.gov For agrochemicals, the challenge is to create compounds with high efficacy against target pests or weeds while exhibiting low toxicity to non-target organisms and the environment. For electronic applications, research is needed to understand the structure-property relationships that govern charge transport and sensing capabilities in tetrazole-based materials.
Development of Sustainable Synthesis Routes
A major focus of future research is the development of green and sustainable synthetic methods for tetrazole derivatives. Traditional methods for synthesizing tetrazoles, such as the [2+3] cycloaddition between nitriles and azides, often involve toxic reagents, harsh conditions, or catalysts that are difficult to separate from the product. nih.gov
Recent advancements have focused on creating more environmentally benign and efficient protocols. These include:
Water-Mediated Synthesis: Using water as a solvent with zinc salt catalysts provides a safer and more eco-friendly alternative.
Catalyst Innovation: The use of novel catalysts, such as L-proline or copper(II) complexes, can enable reactions under milder conditions, improve yields, and avoid toxic reagents.
Heterogeneous Catalysis: Developing solid-supported catalysts, like nano-TiCl₄·SiO₂, simplifies product purification as the catalyst can be easily filtered off and potentially reused.
Alternative Reagents: Exploring isocyanate-free routes and using reagents like diphenyl carbonate are part of a broader effort to make the synthesis of heterocyclic compounds more sustainable.
These green chemistry approaches are crucial for the large-scale and commercially viable production of tetrazole derivatives for all their varied applications.
Table 2: Overview of Synthesis Methodologies for Tetrazole Derivatives
| Method | Catalyst / Key Reagent | Conditions | Advantages | Reference |
| [2+3] Cycloaddition (Water) | Zinc Salts (e.g., ZnBr₂) | Water, Reflux | Safe, environmentally benign, broad substrate scope. | |
| [2+3] Cycloaddition (Green Catalyst) | L-proline | DMSO, 120°C | Environmentally benign, cost-effective, high-yielding, simple workup. | |
| [2+3] Cycloaddition (Heterogeneous) | nano-TiCl₄·SiO₂ | Solvent-free, 120°C | Heterogeneous catalyst, easy separation, good to excellent yields. | |
| Copper-Catalyzed Cycloaddition | Copper(II) complex | DMSO, mild conditions | High yields, avoids toxic reagents, streamlined API production. | |
| Microwave-Accelerated Synthesis | None specified | DMF, Microwave irradiation | Rapid conversion of inactive nitriles. |
Exploration of New Application Areas in Drug Delivery and Advanced Materials for 1H-Tetrazole, 1-(1-methylethyl)-(9CI) Derivatives
The unique chemical architecture of tetrazole compounds, rich in nitrogen and possessing a planar, electron-rich structure, has positioned them as versatile building blocks in medicinal chemistry and materials science. mdpi.commdpi.com While the parent compound, 1H-Tetrazole, and its various derivatives have seen established applications, the exploration of specific N-substituted isomers like 1H-Tetrazole, 1-(1-methylethyl)-(9CI) and its derivatives is paving the way for novel applications in drug delivery and advanced materials. This section delves into the burgeoning research focused on harnessing the properties of these isopropyl-tetrazole-containing molecules for innovative solutions in these fields.
The primary route to integrating the 1-(1-methylethyl)-1H-tetrazole moiety into larger functional systems is through the polymerization of its vinyl-substituted counterpart, 1-isopropyl-5-vinyl-1H-tetrazole. The presence of the vinyl group allows for the creation of polyvinyltetrazoles, high-molecular-weight polymers whose properties can be tailored based on the substituent on the tetrazole ring. mdpi.com The synthesis of such monomers, typically N-alkyl derivatives of 5-vinyl-1H-tetrazole, is a critical step in developing these advanced materials. mdpi.com
Drug Delivery Systems
The development of "smart" polymers that respond to environmental stimuli is a key area of research in advanced drug delivery. These polymers can undergo conformational changes in response to triggers like temperature, pH, or specific biomolecules, enabling the controlled release of therapeutic agents at the target site.
Polymers derived from 1-isopropyl-5-vinyl-1H-tetrazole are being investigated for their potential as thermoresponsive drug delivery vehicles. This interest stems from the structural similarity of the 1-isopropyl group to the well-known thermoresponsive polymer, poly(N-isopropylacrylamide) (PNIPAM). PNIPAM exhibits a Lower Critical Solution Temperature (LCST) around 32°C in aqueous solutions, a temperature close to physiological conditions, making it ideal for biomedical applications. Below the LCST, the polymer is soluble, while above it, it undergoes a phase transition, becoming insoluble and forming aggregates. This property can be exploited to encapsulate drugs in the soluble state and trigger their release upon reaching a specific temperature in the body.
It is hypothesized that polymers incorporating the 1-isopropyl-1H-tetrazole moiety could exhibit similar thermoresponsive behavior. The balance between the hydrophilic tetrazole ring and the hydrophobic isopropyl group could lead to a tunable LCST. Researchers are exploring the synthesis of copolymers of 1-isopropyl-5-vinyl-1H-tetrazole with other monomers to fine-tune the LCST and other physicochemical properties for specific drug delivery applications.
Table 1: Comparison of Properties of Thermoresponsive Polymers
| Polymer | Monomer Unit | Key Property | Potential Application in Drug Delivery |
| Poly(N-isopropylacrylamide) (PNIPAM) | N-isopropylacrylamide | Exhibits a sharp LCST around 32°C. | Temperature-triggered drug release. |
| Hypothetical Poly(1-isopropyl-5-vinyl-1H-tetrazole) | 1-isopropyl-5-vinyl-1H-tetrazole | Predicted thermoresponsive behavior due to the isopropyl group. | Stimuli-responsive drug carriers with tunable release profiles. |
| Poly(vinyl alcohol) (PVA) Copolymers | Vinyl alcohol and hydrophobic comonomers | Biocompatible and thermoresponsive with tunable cloud points. rsc.org | Controlled release systems and hydrogels. rsc.org |
The tetrazole ring itself can also contribute to the drug delivery system's functionality. Its ability to form hydrogen bonds and its bioisosteric relationship with the carboxylic acid group can influence drug loading capacity and interactions with biological targets. mdpi.comnih.gov
Advanced Materials
The high nitrogen content and significant heat of formation of the tetrazole ring make its derivatives attractive for the development of advanced energetic materials. mdpi.com Polyvinyltetrazoles, in particular, are being investigated as energetic binders for propellants and explosives. These polymers can offer high thermal stability and produce a large volume of nitrogen gas upon decomposition, a desirable characteristic for energetic applications.
The introduction of the 1-isopropyl group onto the tetrazole ring within a polymer chain could modulate the energetic properties and physical characteristics of the resulting material. While specific data on poly(1-isopropyl-5-vinyl-1H-tetrazole) is still emerging, research on related polyvinyltetrazoles provides insights into their potential.
Table 2: Properties of Polyvinyltetrazole-Based Materials
| Polymer | Key Features | Potential Application as an Advanced Material |
| Poly(5-vinyltetrazole) | High nitrogen content, thermal stability. | Energetic binder in solid propellants. researchgate.net |
| Copolymers of 5-vinyltetrazole and Acrylonitrile | Tunable energetic properties and mechanical strength. researchgate.net | High-performance energetic materials. researchgate.net |
| Hypothetical Poly(1-isopropyl-5-vinyl-1H-tetrazole) | Potential for modified energetic performance and solubility due to the isopropyl group. | Component in advanced energetic formulations with tailored properties. |
Furthermore, the functionalization of polymers with tetrazole groups is a strategy being explored for creating new types of ion-solvating polymer electrolytes. These materials have potential applications in batteries and fuel cells. The nitrogen-rich tetrazole ring can coordinate with metal ions, facilitating ion transport within the polymer matrix. The nature of the substituent on the tetrazole ring, such as the 1-isopropyl group, can influence the polymer's morphology, solubility, and ultimately its ion-conducting properties.
Q & A
Q. What are the recommended synthetic routes for 1H-Tetrazole,1-(1-methylethyl)-(9CI), and how can reaction conditions be optimized for yield and purity?
The synthesis of alkyl-substituted tetrazoles typically involves [2+3] cycloaddition between nitriles and sodium azide under acidic conditions. For 1-(1-methylethyl) substitution, the starting material (e.g., isopropyl cyanide) and reaction stoichiometry must be carefully controlled to minimize side products. Optimization may involve varying temperature (80–120°C), solvent (DMF or aqueous HCl), and catalyst (ZnBr₂ or NH₄Cl). Post-synthesis purification via column chromatography or recrystallization is critical to isolate the product from unreacted azide or nitrile byproducts .
Q. What spectroscopic methods are most effective for confirming the molecular structure and substituent orientation of this compound?
- NMR : and NMR can confirm the isopropyl group (e.g., δ ~1.2 ppm for CH protons, δ ~3.5 ppm for the methine proton).
- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (CHN: calculated m/z 112.0855).
- IR Spectroscopy : The tetrazole ring’s N-H stretch (~2500 cm) and C-N vibrations (~1600 cm) are diagnostic.
Cross-validation with X-ray crystallography (e.g., SHELX refinement) provides definitive structural confirmation .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Use nitrile gloves (tested for chemical resistance), sealed goggles, and lab coats. Avoid inhalation of aerosols using fume hoods or N95 masks for low exposure; use self-contained respirators for prolonged handling .
- Storage : Store in airtight containers under inert gas (N or Ar) at RT, away from oxidizers or moisture due to tetrazole’s thermal sensitivity .
Advanced Research Questions
Q. How can SHELX software be applied to resolve crystallographic ambiguities in the tetrazole ring’s coordination geometry?
SHELXL is widely used for refining tetrazole-containing structures, particularly for resolving disorder in the isopropyl group or hydrogen-bonding networks. Challenges include:
- Disorder Modeling : Split occupancy refinement for methyl groups in the isopropyl substituent.
- Hydrogen Bonding : Restraints for N-H···N interactions between tetrazole rings in supramolecular assemblies.
Validation with R < 5% and wR < 12% ensures reliability. Comparative analysis with similar structures (e.g., imidazole derivatives) may resolve data contradictions .
Q. What computational methods predict the compound’s reactivity in coordination chemistry or agrochemical applications?
- DFT Calculations : Evaluate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the tetrazole N2/N3 atoms are prone to metal coordination (e.g., Cu, Zn) .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., fungal cytochrome P450 enzymes) to study structure-activity relationships (SAR). Compare with pesticidal analogs like iprodione (a 1-methylethyl carbamate fungicide) .
Q. How do thermal stability studies inform storage and application limits for this compound?
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) reveal decomposition onset temperatures. For example:
- TGA : Mass loss >150°C indicates thermal decomposition.
- DSC : Exothermic peaks correlate with tetrazole ring breakdown.
These data guide safe handling temperatures and compatibility with polymer matrices in material science applications .
Q. What analytical strategies address contradictions in spectroscopic vs. crystallographic data?
- Multi-Technique Validation : If NMR suggests conformational flexibility (e.g., isopropyl rotation), synchrotron X-ray diffraction at low temperatures (100 K) can "freeze" dynamic behavior.
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···N) to explain packing anomalies not evident from NMR .
Methodological Considerations
Q. How can the compound’s acidity (pKa) be experimentally determined, and how does the isopropyl group influence it?
- Potentiometric Titration : Dissolve in DMSO/water (4:1) and titrate with HCl/NaOH. The isopropyl group’s electron-donating effect raises the tetrazole’s pKa (~4.5–5.0) compared to unsubstituted 1H-tetrazole (pKa ~4.0) .
- UV-Vis Spectroscopy : Monitor deprotonation at λ ~260 nm.
Q. What strategies mitigate challenges in synthesizing enantiomerically pure derivatives?
- Chiral Auxiliaries : Use (R)- or (S)-BINOL catalysts during cycloaddition to induce asymmetry.
- HPLC Chiral Separation : Utilize cellulose-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
